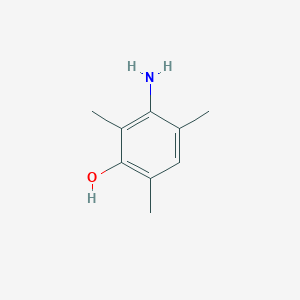

3-Amino-2,4,6-trimethyl-phenol

Description

Significance and Context within Substituted Phenol (B47542) and Aniline Chemistry

Substituted phenols and anilines are foundational classes of compounds in organic chemistry, serving as versatile building blocks for the synthesis of a vast range of more complex molecules. Phenols, characterized by a hydroxyl group attached to an aromatic ring, are precursors to products such as resins, and pharmaceuticals. The reactivity of the phenol ring is highly influenced by the nature and position of its substituents.

Anilines, which are derivatives of aminobenzene, are also crucial intermediates in the chemical industry, particularly in the manufacturing of dyes, polymers, and pharmaceuticals. ctdbase.org The amino group significantly activates the aromatic ring towards electrophilic substitution.

3-Amino-2,4,6-trimethyl-phenol combines the functionalities of both a phenol and an aniline. The presence of both the hydroxyl and amino groups on the same aromatic scaffold makes it a bifunctional molecule with unique chemical properties. The trimethyl substitution pattern further modifies its electronic and steric characteristics. This substitution can direct the regioselectivity of further chemical modifications and can enhance the stability of the compound or its derivatives. For instance, the steric hindrance provided by the methyl groups can influence the outcome of reactions at the amino and hydroxyl groups. nsf.gov

The study of substituted phenols and anilines is critical for developing new synthetic methodologies. For example, catalyst-controlled regioselective chlorination of phenols and anilines is an area of active research, aiming to provide selective access to specific isomers that would otherwise be difficult to obtain. nsf.gov The principles developed in these studies are applicable to understanding and predicting the reactivity of complex substituted phenols like this compound.

Overview of Current Research Trajectories

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for closely related substituted phenols and anilines provide insight into its potential areas of investigation.

One significant area of research is the synthesis of novel Schiff bases. For example, a Schiff base derived from a related trimethyl-phenylamino-phenol structure has been synthesized and characterized for its potential biological activities. nih.govresearchgate.net These studies often involve detailed structural analysis using techniques like X-ray crystallography and spectroscopic methods, alongside computational studies to understand the molecule's electronic properties. nih.govresearchgate.net The synthesis of such derivatives highlights the utility of aminophenols as versatile starting materials.

Another prominent research direction is in the field of materials science, particularly in the development of new polymers and dyes. Substituted phenols are known to be used as monomers or additives in polymer chemistry. The oxidative coupling of phenols, for instance, is a method to produce polymers and other coupled products. oup.com Furthermore, aminophenols are key components in the formulation of oxidative hair dyes, where they act as couplers to form a wide range of colors. europa.eugoogleapis.com The specific substitution pattern on this compound could offer unique coloristic properties.

Research into the synthesis of complex heterocyclic compounds is also a relevant trajectory. Aminophenol derivatives are often used as precursors for the synthesis of various heterocyclic systems that form the core of many biologically active molecules. For instance, aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as selective inhibitors for fibroblast growth factor receptor 4, with applications in anti-cancer research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,6-trimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWOSJTZLKAVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114960-27-9 | |

| Record name | 3-amino-2,4,6-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2,4,6 Trimethyl Phenol and Analogous Aminotrimethylphenols

Strategies for Introducing the Amino Group on Trimethylphenol Scaffolds

The synthesis of aminotrimethylphenols, including the specific isomer 3-Amino-2,4,6-trimethyl-phenol, can be achieved through several established and emerging chemical routes. These methodologies primarily involve the transformation of a phenolic precursor.

Nitration of Trimethylphenol Precursors Followed by Catalytic Reduction

A common and well-documented approach for synthesizing aminophenols is a two-step process involving nitration followed by reduction. smolecule.com This method is applicable to the synthesis of various isomers of aminotrimethylphenol.

The initial step involves the nitration of a suitable trimethylphenol precursor. For example, to synthesize 4-amino-2,3,5-trimethylphenol (B46268), 2,3,5-trimethylphenol (B45783) is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0–5°C). This reaction introduces a nitro group onto the aromatic ring, yielding the corresponding nitrated trimethylphenol. The electron-donating nature of the methyl groups on the phenol (B47542) ring directs the electrophilic nitration, typically to the para position relative to the hydroxyl group.

Following the nitration, the resulting nitro-trimethylphenol is subjected to catalytic reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). A frequently used method is catalytic hydrogenation, where the nitrated compound is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). This reduction step is generally efficient, with reported yields as high as 78% for the formation of 4-amino-2,3,5-trimethylphenol.

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Nitration | HNO₃/H₂SO₄ (1:3 v/v), 0–5°C, 2–4 hours | - |

| 2 | Catalytic Hydrogenation | H₂, 5% Pd/C, Methanol, 1 atm, 6 hours | 78% |

An alternative, though often less efficient, reducing agent for this transformation is iron in the presence of hydrochloric acid, which has been reported to yield the desired aminophenol in the range of 50–60%.

Direct Amination Approaches for Phenolic Compounds

Direct amination methods offer a more streamlined approach to synthesizing arylamines from phenols, potentially avoiding the need for a separate nitration step. researchgate.netorganic-chemistry.org These methods are an active area of research and present several strategies for forming the C-N bond directly on the phenolic ring.

One notable metal-free approach involves the use of aminating reagents in the presence of a base. organic-chemistry.org For instance, a method utilizing 2-bromo-N-phenylpropanamide as the aminating reagent, potassium hydroxide (B78521) (KOH) as the base, and dimethyl sulfoxide (B87167) (DMSO) as the solvent has been shown to be effective for a range of phenols. organic-chemistry.org This approach is advantageous as it avoids the use of transition metals, making it more environmentally friendly and cost-effective. organic-chemistry.org It has been successfully applied to produce various arylamines, including diarylamines and alkylarylamines, in good to excellent yields. organic-chemistry.org

Catalytic direct amination represents another significant advancement. Rhodium-catalyzed amination of phenols provides a route to anilines with water as the only byproduct. acs.orgresearchgate.net This process is believed to proceed through the keto-enol tautomerization of the phenol, facilitated by the rhodium catalyst, which then allows for dehydrative condensation with an amine. acs.orgresearchgate.net This method has demonstrated broad applicability with various phenols and amines. acs.org

Palladium-catalyzed direct amination of phenols with hydrazine (B178648), using a simple Pd/C catalyst, has also been developed. rsc.org This method is notable for its use of readily available and inexpensive hydrazine as both the amine and hydride source. rsc.org It has been successfully applied to a wide range of phenols, including bioactive ones. rsc.org

Deoxygenative Amine Formation from Phenols

Deoxygenative amination presents an alternative strategy where the phenolic hydroxyl group is ultimately replaced by an amino group. This transformation is distinct from direct amination, which typically involves C-H activation.

One such method involves a palladium-catalyzed reaction of phenols with hydrazine or hydroxylamine. thieme-connect.comthieme-connect.com In this process, the phenol is first reduced to a cyclohexanone (B45756) or cyclohexenone intermediate. thieme-connect.comthieme-connect.com This intermediate then condenses with hydrazine to form a hydrazone, which is subsequently reduced to a cyclohexylamine (B46788). The cyclohexylamine can then react with another molecule of the ketone intermediate to form a secondary amine, which is then dehydrogenated to yield the final N-cyclohexylaniline product. thieme-connect.comthieme-connect.com

Another approach is a formal deoxygenative amination through a radical-mediated process. scispace.comresearchgate.net This method converts phenol derivatives to anilines using hydroxamic acids as the source of the N-centered radical. scispace.comresearchgate.net This triethyl phosphite-mediated O-atom transfer is tolerant of a range of steric and electronic properties on the phenol. scispace.comresearchgate.net For example, the sterically hindered 2,4,6-trimethylphenol (B147578) derivative was successfully converted to the corresponding N-methyl anilide in 84% yield using this method. scispace.com

Positional Isomer Control in Amination Reactions

Controlling the position of the incoming amino group (regioselectivity) is a critical aspect of synthesizing specific isomers of aminotrimethylphenols. The inherent electronic properties of the substituted phenol play a significant role, but various strategies can be employed to influence the outcome.

In electrophilic substitution reactions like nitration, the directing effects of the existing substituents on the aromatic ring are paramount. For phenols, the hydroxyl group is a strong activating and ortho-, para-directing group. The methyl groups are also activating and ortho-, para-directing. The final position of nitration is a result of the combined directing effects of these groups and steric hindrance.

In some direct amination reactions, the regioselectivity can be controlled by the catalyst or directing groups. For instance, a copper-catalyzed direct amination of phenol derivatives has been developed that utilizes a phenanthroline-based bidentate auxiliary. acs.org This directing group guides the amination to the ortho-position relative to the hydroxyl group. acs.org

Similarly, catalyst-controlled regioselective chlorination of phenols, a related electrophilic substitution, has been achieved using a Lewis basic selenoether catalyst to favor the ortho-position. nsf.gov While not a direct amination, this demonstrates the principle of using catalysts to override the innate electronic preferences of the substrate.

For deoxygenative amination methods, the regiochemistry is inherently determined by the position of the original hydroxyl group that is being replaced.

Utility of this compound as a Synthetic Building Block

This compound and its isomers are valuable intermediates in organic synthesis. The presence of both an amino and a hydroxyl group on the aromatic ring, along with the methyl substituents, provides multiple sites for further chemical modification.

For instance, 4-amino-2,3,5-trimethylphenol is a key intermediate in the synthesis of more complex organic molecules. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. The phenolic hydroxyl group can be converted into ethers or esters.

A notable application is in the synthesis of Schiff bases. For example, 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, a Schiff base, has been synthesized and characterized. researchgate.netnih.gov These types of compounds are of interest for their potential biological activities and are often studied for their interactions with biological targets. nih.gov

The unique substitution pattern of these aminotrimethylphenols can also influence the properties of the final products. The methyl groups can provide steric bulk and enhance solubility in organic solvents.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,4,6 Trimethyl Phenol

Pathways Involving the Phenolic Hydroxyl Group

The hydroxyl group imparts characteristic phenolic reactivity, including oxidation to quinone species, nucleophilic substitution at the oxygen atom, and participation in electron transfer processes.

Oxidative Transformations to Quinone Species

The oxidation of phenols to quinones is a fundamental transformation, and 3-Amino-2,4,6-trimethyl-phenol is expected to undergo such reactions. While direct studies on this specific molecule are not extensively documented, the oxidation of structurally similar compounds, such as 2,3,6-trimethylphenol (B1330405) (TMP), provides significant insight. The oxidation of TMP to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a key intermediate in the synthesis of Vitamin E, is a well-studied industrial process. scientific.netrsc.orgmdpi.com This transformation is typically achieved using various oxidizing agents, including molecular oxygen in the presence of catalysts. rsc.org

Catalytic systems employing copper complexes have been shown to be effective for the aerobic oxidation of TMP. For instance, a copper(II) porphyrin complex has been used as a biomimetic catalyst with hydrogen peroxide as the oxidant, yielding TMBQ as the sole product. scientific.net The reaction mechanism is proposed to involve the formation of a phenoxyl radical intermediate. Similarly, cobalt-based heterogeneous catalysts have been developed for the selective oxidation of 2,3,6-trimethylphenol to TMBQ using dioxygen. researchgate.net The presence of pyridinic nitrogen on the catalyst surface was found to be crucial for high catalytic activity.

The table below summarizes representative conditions for the oxidation of a related trimethylphenol.

| Reactant | Oxidant | Catalyst | Solvent | Product | Reference |

| 2,3,6-Trimethylphenol | O₂ | Co–N–C material | - | 2,3,5-Trimethyl-1,4-benzoquinone | researchgate.net |

| 2,3,6-Trimethylphenol | H₂O₂ | Copper(II) porphyrin | - | 2,3,5-Trimethyl-1,4-benzoquinone | scientific.net |

| 2,3,6-Trimethylphenol | Air | - | Microreactor | 2,3,5-Trimethyl-1,4-benzoquinone | rsc.org |

| 2,3,6-Trimethylphenol | H₂O₂ | Trifloaluminate ionic liquids | Acetic acid | 2,3,6-Trimethyl-1,4-benzoquinone | mdpi.com |

Nucleophilic Substitution at the Phenolic Oxygen

The phenolic hydroxyl group can act as a nucleophile, participating in reactions such as etherification (O-alkylation) and esterification (O-acylation). While specific studies on this compound are limited, the general principles of phenol (B47542) chemistry apply.

O-alkylation of phenols is commonly achieved via the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. The basicity of the phenoxide is a key factor, and the presence of electron-donating methyl groups on the ring of this compound would increase the electron density on the oxygen, enhancing its nucleophilicity. However, the steric hindrance from the ortho-methyl groups could impede the approach of bulky alkylating agents. A study on the ortho-prenylation of phenols using a Lewis acid catalyst highlighted that alkylation is favored at positions adjacent to the activating hydroxyl group. conicet.gov.ar

O-acylation of phenols can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base. A patent describes an environmentally friendly process for the selective N-acylation of aminophenols using ketenes, where the reaction conditions can be tuned to favor either N- or O-acylation. google.com For this compound, competitive acylation at the amino group is a significant consideration.

The following table outlines general methods for the nucleophilic substitution of phenols.

| Reaction Type | Reagents | General Product | Key Considerations |

| O-Alkylation | Alkyl halide, Base | Aryl ether | Basicity of phenoxide, Steric hindrance |

| O-Acylation | Acyl chloride/anhydride, Base | Aryl ester | Competitive N-acylation |

Electron Transfer and Redox Mechanisms of Phenolic Moieties

The phenolic group is a well-known electron donor, and this property is central to its antioxidant activity and its role in various redox processes. The ease of electron transfer is quantified by the one-electron redox potential (E°). Studies on a wide range of phenols and aminophenols have determined these potentials using techniques like pulse radiolysis. osti.gov The redox potential is influenced by the substituents on the aromatic ring; electron-donating groups like methyl and amino groups lower the redox potential, making the compound easier to oxidize.

The antioxidant mechanism of phenols typically involves the transfer of a hydrogen atom (a proton and an electron) to a radical species, thereby quenching the radical chain reaction. This process is often described as proton-coupled electron transfer (PCET). arcjournals.org The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficiency. In this compound, the presence of both amino and methyl groups would be expected to stabilize the phenoxyl radical through resonance and hyperconjugation. Research on substituted aminophenols has shown that they can act as effective redox mediators in various chemical transformations. chimicatechnoacta.ruresearchgate.net

The table below presents the one-electron redox potentials for some related phenolic and anilino compounds, illustrating the effect of substituents.

| Compound | One-Electron Redox Potential (E²) vs. NHE (V) | Reference |

| Phenol | 1.34 | osti.gov |

| p-Cresol | 1.22 | osti.gov |

| p-Aminophenol | 0.87 | osti.gov |

| Aniline | 1.03 | osti.gov |

Pathways Involving the Aromatic Amino Group

The amino group in this compound is a primary aromatic amine, and its reactivity is characterized by oxidation reactions and various functionalization pathways, including N-arylation.

Oxidation Reactions of the Amino Moiety

The amino group of an aromatic amine can be oxidized to various products, including nitroso, nitro, and polymeric materials. The oxidation of o-aminophenols, for instance, can lead to the formation of phenoxazinone structures, a transformation catalyzed by certain metal complexes. rsc.orgnih.gov While this compound is a meta-aminophenol derivative, the general susceptibility of the amino group to oxidation remains.

The presence of the electron-donating methyl and hydroxyl groups would activate the aromatic ring, potentially making the amino group more susceptible to oxidation. However, the steric hindrance from the ortho-methyl groups could influence the reaction pathway and the nature of the oxidation products. Studies on sterically hindered phenols and aminophenols indicate that the bulky substituents can direct the course of oxidation reactions, sometimes leading to the formation of stable radicals or rearranged products. researchgate.net

N-Arylation and Other Amine Functionalizations

The amino group of this compound can undergo a variety of functionalization reactions, with N-arylation being a prominent example. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives. libretexts.orgorganic-chemistry.orgrug.nlorganic-chemistry.orgacs.org

The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. libretexts.orgorganic-chemistry.orgrug.nl The choice of ligand is crucial for achieving high yields and accommodating a wide range of functional groups. For a sterically hindered amine like this compound, bulky and electron-rich ligands would likely be required to facilitate the catalytic cycle. A pseudo-pincer Pd(II) complex has been shown to be an effective catalyst for the Buchwald-Hartwig C-N cross-coupling of morpholine (B109124) with p-substituted bromo-benzenes. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction that also achieves N-arylation. organic-chemistry.orgacs.org While classic Ullmann conditions often require harsh conditions, modern protocols utilize various ligands to enable the reaction to proceed at lower temperatures and with a broader substrate scope.

Besides N-arylation, the amino group can also undergo N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides, although over-alkylation can be a challenge. monash.edu N-acylation with acid chlorides or anhydrides is a common transformation. For this compound, selective N-acylation would be in competition with O-acylation of the phenolic hydroxyl group. A commercially available compound, N-(3-Amino-2,4,6-trimethyl-phenyl)-acetamide, demonstrates the feasibility of selective N-acylation. scbt.com

The table below summarizes key N-functionalization reactions applicable to this compound.

| Reaction Type | Catalyst/Reagents | General Product | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | N-Aryl amine | libretexts.orgorganic-chemistry.orgrug.nl |

| Ullmann Condensation | Copper catalyst, Ligand, Base | N-Aryl amine | organic-chemistry.orgacs.org |

| N-Acylation | Acid chloride/anhydride, Base | N-Acyl amine | google.comscbt.com |

| N-Alkylation | Alkyl halide, Base | N-Alkyl amine | monash.edu |

Condensation Reactions Involving Amino Functionality

The amino group of this compound is a key site for nucleophilic attack, enabling its participation in a variety of condensation reactions. These reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are fundamental for the synthesis of more complex structures. A prominent example is the reaction with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines).

The general mechanism for Schiff base formation commences with the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the final imine product. The presence of the phenolic hydroxyl group can influence the reaction rate and equilibrium by affecting the basicity of the amino group and potentially participating in intramolecular hydrogen bonding.

While specific studies on the condensation reactions of this compound are not extensively documented, the reactivity can be inferred from related aminophenol compounds. For instance, various aminophenols readily undergo condensation with diverse carbonyl compounds to yield Schiff bases, which are valuable intermediates in organic synthesis and coordination chemistry.

Influence of Methyl Substituents on Aromatic Ring Reactivity

The three methyl groups on the aromatic ring of this compound exert a profound influence on its reactivity through a combination of steric and electronic effects.

Steric hindrance, the spatial obstruction to a chemical reaction caused by the size of atoms or groups of atoms in a molecule, is a significant factor in the reactivity of this compound. The methyl groups at the ortho positions (positions 2 and 6) relative to the amino group create a crowded environment around this functional group.

This steric bulk can impede the approach of reactants to the amino nitrogen, thereby reducing the efficiency of reactions such as condensation. For instance, in the formation of Schiff bases, the bulky ortho-methyl groups can hinder the attack of the amino group on the carbonyl carbon of the reacting aldehyde or ketone. This steric clash can lead to slower reaction rates and lower yields compared to less substituted aminophenols. The degree of steric hindrance can be a determining factor in the feasibility of a reaction and may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve desired conversions.

The table below illustrates the potential impact of steric hindrance on reaction outcomes based on general principles observed in related compounds.

| Reactant | Expected Product | Potential Impact of Steric Hindrance |

| Aldehyde (e.g., Benzaldehyde) | Schiff Base | Slower reaction rate, lower yield |

| Ketone (e.g., Acetone) | Schiff Base | Very slow reaction or no reaction |

| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylated Product | Reduced acylation efficiency |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is limited.

The substituents on the aromatic ring also have a significant electronic influence on the molecule's reactivity. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups, meaning they donate electron density to the aromatic ring, making it more susceptible to electrophilic aromatic substitution. These groups primarily direct incoming electrophiles to the ortho and para positions.

Conversely, the methyl (-CH3) groups are also activating, albeit more weakly than the amino and hydroxyl groups. They donate electron density through an inductive effect and hyperconjugation.

In this compound, the positions ortho and para to the powerful activating hydroxyl and amino groups are already occupied by methyl groups. The amino group is at position 3, the hydroxyl group is implicitly at position 1, and methyl groups are at positions 2, 4, and 6. This substitution pattern means that the positions most activated towards electrophilic attack are sterically hindered by the existing methyl groups.

The electronic effects of the substituents can be semi-quantitatively understood by considering their Hammett parameters, which describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

| Substituent | Position | Electronic Effect |

| -NH2 | 3 | Strong Electron-Donating (Activating) |

| -OH | 1 | Strong Electron-Donating (Activating) |

| -CH3 | 2, 4, 6 | Weak Electron-Donating (Activating) |

The collective electron-donating nature of these groups enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself. However, the specific sites of reaction will be dictated by a combination of these electronic directing effects and the steric constraints imposed by the methyl groups.

Derivatization Strategies and Functionalization of 3 Amino 2,4,6 Trimethyl Phenol

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-Amino-2,4,6-trimethyl-phenol is a prime site for derivatization through esterification and etherification reactions. These transformations are fundamental in altering the electronic and steric environment of the molecule, thereby influencing its reactivity and physical properties.

Esterification is typically achieved by reacting the phenol (B47542) with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst. This reaction introduces an acyl group to the oxygen atom of the hydroxyl moiety. A related and industrially significant transformation is the Fries rearrangement, where a phenyl ester is rearranged to a hydroxyaryl ketone, a reaction that can be catalyzed by Lewis acids. wikipedia.org

Etherification, the conversion of the hydroxyl group into an ether, can be accomplished through various methods. A notable example is the electrochemical coupling of aryl halides with alcohols to form aryl alkyl ethers, a process that has been shown to be effective with a nickel/bipyridine electrocatalyst. nih.gov While the direct etherification of phenols to form diaryl ethers can be challenging, this electrochemical approach presents a promising alternative. nih.gov

| Reaction Type | Reagents | Catalyst | Product Type |

| Esterification | Carboxylic acid/anhydride/acid chloride | Acid catalyst | Aryl ester |

| Etherification | Alkyl halide/Alcohol | Base/Electrocatalyst (e.g., Nickel/bipyridine) | Aryl ether |

Acylation and Alkylation of the Primary Aromatic Amine

The primary aromatic amine group of this compound offers another reactive handle for functionalization via acylation and alkylation reactions. These reactions are crucial for introducing a wide range of substituents, thereby modulating the compound's chemical behavior.

Acylation of the amino group is a common strategy to introduce an acyl moiety, typically by reacting the amine with an acyl chloride or anhydride. nih.gov This reaction is often more facile than the acylation of the phenolic hydroxyl group under neutral or basic conditions. The resulting amide is generally less reactive than the parent amine due to the electron-withdrawing nature of the carbonyl group. nih.gov

Alkylation of the aromatic amine can be achieved using various alkylating agents, such as alkyl halides. wikipedia.org It is important to note that Friedel-Crafts alkylation reactions on the aromatic ring can sometimes be reversible, a phenomenon known as dealkylation, which can be exploited in certain synthetic strategies like transalkylation. wikipedia.org

| Reaction Type | Reagents | Key Features |

| Acylation | Acyl chloride, Acid anhydride | Forms an amide; product is less reactive than the starting amine. nih.gov |

| Alkylation | Alkyl halide | Can be reversible (dealkylation). wikipedia.org |

Schiff Base Formation and Imine Chemistry with the Amino Group

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govnih.govekb.eg This reaction, which involves the formation of a carbon-nitrogen double bond (-C=N-), is a cornerstone of imine chemistry and provides a versatile platform for generating complex molecular architectures. nih.govekb.eg

The formation of Schiff bases is typically an acid-catalyzed process and often requires the removal of water to drive the reaction to completion. nih.gov These imine derivatives play significant roles in coordination chemistry and can serve as ligands for various metal complexes. nih.gov For instance, a novel Schiff base has been synthesized from 2,4,6-trimethyl-m-phenylenediamine and o-vanillin, and its dinuclear cobalt(II) and zinc(II) complexes have been isolated and characterized. researchgate.net

The reactivity of the imine bond allows for further functionalization. For example, under acylating conditions, the imine can undergo cyclization to form heterocyclic structures like 2,4-trans-oxazolidines. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | Aldehyde or Ketone | Schiff Base (Imine) | Formation of a C=N double bond; reversible reaction. nih.govnih.govekb.eg |

| 2,4,6-trimethyl-m-phenylenediamine | o-vanillin | Dinuclear Metal Complexes | Forms complexes with metals like Co(II) and Zn(II). researchgate.net |

Targeted Functionalization via Transition Metal Catalysis

Transition metal catalysis offers powerful and selective methods for the functionalization of aromatic compounds like this compound. These catalytic systems enable C-H bond activation, allowing for the direct introduction of various functional groups onto the aromatic ring. nih.gov

For instance, nickel-catalyzed cross-coupling reactions have been employed for the arylation of various substrates. nih.govrsc.org In some cases, directing groups are used to achieve site-selective functionalization. For example, a phenol can be transformed into a carbamate (B1207046) with a directing group to facilitate ortho-glycosylation. acs.org This directing group can later be removed under mild conditions. acs.org

Ruthenium-catalyzed reactions have also been utilized for the ortho-alkylation and alkenylation of phenols using alcohols as coupling partners. nih.gov The choice of reaction conditions can selectively lead to either the alkylated or alkenylated product. nih.gov These advanced catalytic methods provide efficient pathways to complex molecules that would be challenging to synthesize using traditional methods. nih.govacs.org

| Catalyst System | Reaction Type | Substrate/Directing Group | Key Outcome |

| Nickel(II)/8-aminoquinoline | C(sp³)–H Arylation | Aliphatic amides | Direct arylation of β-C(sp³)–H bonds. rsc.org |

| Nickel/bipyridine | Cross-electrophile coupling | Aryl halides and various nitrogen-containing heterocycles | Synthesis of nitrogen-containing biaryls. nih.gov |

| Ruthenium hydride | C-H Alkylation/Alkenylation | Phenols and Alcohols | Selective ortho-alkylation or alkenylation of phenols. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2,4,6 Trimethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Amino-2,4,6-trimethyl-phenol, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic ring.

Proton (¹H) NMR Chemical Shift Analysis

While specific experimental ¹H NMR data for this compound is not extensively documented in publicly available literature, the expected chemical shifts can be predicted based on the electronic effects of its functional groups. The molecule possesses a single aromatic proton, protons on the amino and hydroxyl groups, and protons on the three distinct methyl groups.

The aromatic proton at the C5 position is flanked by two electron-donating methyl groups, which would be expected to shift its resonance upfield. The protons of the hydroxyl (-OH) and amino (-NH₂) groups typically appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The three methyl groups are in unique chemical environments and are expected to appear as distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (C5-H) | 6.5 - 7.0 | Singlet | The sole proton on the aromatic ring. |

| Hydroxyl-H (O-H) | 4.5 - 5.5 | Broad Singlet | Chemical shift is variable. |

| Amino-H (N-H₂) | 3.5 - 4.5 | Broad Singlet | Chemical shift is variable. |

| Methyl-H (C2-CH₃) | 2.1 - 2.3 | Singlet | |

| Methyl-H (C4-CH₃) | 2.1 - 2.3 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Similarly, the ¹³C NMR spectrum can be predicted. The molecule has nine unique carbon atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The hydroxyl group (C1), amino group (C3), and the three methyl groups (C2, C4, C6) all act as electron-donating groups, affecting the shielding of the ring carbons. The carbons bearing these substituents (C1, C2, C3, C4, C6) will have distinct chemical shifts from the carbon bearing the lone hydrogen atom (C5). Data from similar structures, such as 2,4,6-trimethylphenol (B147578), can serve as a baseline for these predictions. rsc.org The carbons of the three methyl groups will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 (-OH) | 148 - 152 | Quaternary carbon, deshielded by oxygen. |

| C2 (-CH₃) | 120 - 124 | Quaternary carbon. |

| C3 (-NH₂) | 135 - 140 | Quaternary carbon, deshielded by nitrogen. |

| C4 (-CH₃) | 128 - 132 | Quaternary carbon. |

| C5 (-H) | 115 - 120 | Protonated aromatic carbon. |

| C6 (-CH₃) | 123 - 127 | Quaternary carbon. |

| C2-CH₃ | 15 - 17 | Methyl carbon. |

| C4-CH₃ | 19 - 21 | Methyl carbon. |

Application of Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, advanced multi-dimensional NMR experiments are indispensable. numberanalytics.comipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically over two to three bonds. numberanalytics.com For this molecule, its utility in the aromatic region is limited due to the single, isolated aromatic proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly with their attached heteronuclei, most commonly ¹³C. numberanalytics.comnih.gov This experiment would provide definitive correlations between the C5 proton and the C5 carbon, as well as linking the protons of each methyl group to their respective methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons. numberanalytics.comipb.pt This technique would be the most powerful for confirming the substitution pattern. For instance, one would expect to observe correlations from the protons of the C2-methyl group to carbons C1, C2, and C3. Similarly, protons from the C4-methyl group would show correlations to C3, C4, and C5. These long-range correlations provide a complete picture of the molecular framework, allowing for the unequivocal assignment of all quaternary carbons. numberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Studies on closely related compounds like 2,4,6-trimethylphenol and various aminophenols provide a solid basis for assigning these vibrational modes. core.ac.ukresearchgate.netresearchgate.net

O-H and N-H Stretching: The high-frequency region of the spectrum (3200-3600 cm⁻¹) will be dominated by broad absorption bands corresponding to the O-H stretching of the phenol (B47542) group and the symmetric and asymmetric N-H stretching of the primary amine group. Hydrogen bonding can significantly broaden these peaks.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the 1580-1650 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range.

Fingerprint Region: The region below 1400 cm⁻¹ is the complex fingerprint region. It contains C-O stretching (around 1200-1250 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and various C-H bending modes.

Table 3: Predicted Principal FTIR Absorption Bands for this compound This table is based on theoretical predictions and data from analogous compounds. core.ac.ukresearchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3500 - 3300 | O-H and N-H Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretching | Medium |

| 2980 - 2850 | Aliphatic C-H Stretching | Medium to Strong |

| 1650 - 1580 | N-H Bending | Medium |

| 1600 - 1450 | Aromatic C=C Stretching | Medium to Strong |

| 1350 - 1250 | C-N Stretching | Medium |

Raman Spectroscopy (FT-Raman) and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of light. Vibrations that cause a significant change in polarizability are strong in Raman spectra, whereas those that cause a change in dipole moment are strong in FTIR. libretexts.org

For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The FT-Raman spectra of the closely related 2,4,6-trimethylphenol have been recorded and assigned, providing an excellent reference for interpreting the spectrum of the title compound. core.ac.ukresearchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, which involves the entire ring expanding and contracting, typically gives a very strong and sharp band in the Raman spectrum.

C-H and N-H Vibrations: While N-H and O-H stretching bands are often weak in Raman spectra, the C-H stretching vibrations (both aromatic and aliphatic) will be clearly visible.

Methyl Group Vibrations: Symmetric deformations and rocking modes of the CH₃ groups are also expected to be Raman active.

Table 4: Predicted Principal FT-Raman Bands for this compound This table is based on theoretical predictions and data from analogous compounds. core.ac.ukresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching | Medium |

| 2980 - 2850 | Aliphatic C-H Stretching | Strong |

| 1620 - 1600 | Aromatic Ring Stretching | Strong |

| ~1250 | C-N Stretching / Ring Vibration | Medium |

| ~850 | Ring Breathing Mode | Strong |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structure

The solid-state structure of a Schiff base derivative, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, has been successfully elucidated using single-crystal X-ray diffraction. researchgate.net The analysis revealed detailed crystallographic parameters that define the molecule's packing in the crystal lattice. researchgate.net Such studies are vital for confirming the stereochemistry and identifying intramolecular interactions, such as hydrogen bonds, which can significantly influence the molecular shape. mdpi.com For example, in related structures, intramolecular O—H⋯N hydrogen bonds are known to form stable six-membered S(6) ring motifs. researchgate.net

The data obtained from XRD analysis is fundamental and serves as the experimental benchmark for computational studies. researchgate.net

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | Value | Source |

|---|---|---|

| Compound | {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 25.9845 (12) | researchgate.net |

| b (Å) | 7.3318 (4) | researchgate.net |

| c (Å) | 16.3543 (8) | researchgate.net |

| β (°) | 100.713 (4) | researchgate.net |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and aiding in its structural elucidation by analyzing fragmentation patterns. When coupled with Gas Chromatography (GC), the GC-MS system becomes a powerful tool for separating components of a mixture and identifying them, making it ideal for assessing the purity of this compound and its derivatives. f1000research.comf1000research.com

For direct MS analysis, the molecule is ionized, and the m/z of the resulting molecular ion [M]+ and various adducts (e.g., [M+H]+, [M+Na]+) are measured. uni.lu High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing very precise mass measurements. nih.gov

Due to the presence of polar amine and phenol functional groups, this compound may require chemical derivatization to increase its volatility for GC-MS analysis. jfda-online.com Techniques such as silylation or acylation can be employed to convert the -OH and -NH2 groups into less polar, more volatile derivatives, which improves their chromatographic behavior and detection. jfda-online.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z (mass-to-charge ratio) | Source |

|---|---|---|

| [M]+ | 151.09917 | uni.lu |

| [M+H]+ | 152.10700 | uni.lu |

| [M+Na]+ | 174.08894 | uni.lu |

| [M+K]+ | 190.06288 | uni.lu |

Intermolecular Interaction Analysis using Hirshfeld Surface and Fingerprint Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, providing insights that complement experimental XRD data. scirp.org This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. mdpi.com The surface is color-coded to highlight different types of close contacts between neighboring molecules.

Common interactions identified for similar molecules include O···H, N···H, C···H, and H···H contacts. mdpi.com The analysis reveals the prevalence of hydrogen bonds (like O-H···N or N-H···O) and weaker van der Waals forces, which collectively determine the supramolecular architecture and stability of the crystal. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of 3 Amino 2,4,6 Trimethyl Phenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations provide a foundational framework for understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a system. For molecules like 3-Amino-2,4,6-trimethyl-phenol, several well-established methodologies are employed.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The most widely used functional for organic molecules is the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

In the study of phenolic compounds, DFT, particularly with the B3LYP functional, is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. These calculations are fundamental as the optimized geometry is the starting point for most other computational analyses, including frequency calculations and electronic property predictions. For instance, studies on related trimethylphenols have successfully used the B3LYP method to achieve optimized structures that are in good agreement with experimental data.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another fundamental ab initio quantum mechanical method. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of the results.

Despite this limitation, the HF method is valuable for providing a qualitative understanding of molecular orbitals and serves as a starting point for more sophisticated, correlation-corrected methods. In comparative studies, such as those performed on 2,4,6-trimethylphenol (B147578), HF results are often benchmarked against DFT and experimental data to assess the impact of electron correlation on the predicted properties.

Selection and Validation of Basis Sets

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used, with 6-31+G(d,p) and 6-311+G** being popular choices for organic molecules.

6-31+G(d,p): This is a split-valence basis set. The '+' indicates the addition of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density and are crucial for accurately modeling bonding.

6-311+G :** This is a triple-split valence basis set, offering more flexibility for the valence electrons than a double-split set. The '**' is an alternative notation for (d,p), indicating polarization functions on both heavy and hydrogen atoms.

The selection of a basis set is a compromise between desired accuracy and computational expense. For phenolic compounds, basis sets like 6-311+G** have been shown to provide a good description of their vibrational spectra and electronic properties. Validation often involves comparing calculated results, such as vibrational frequencies, with experimental data from FT-IR and FT-Raman spectroscopy.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived that quantify the electronic structure and reactivity of a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Charge Transfer Interactions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. This gap is fundamental in predicting intramolecular charge transfer (ICT) interactions, where electron density is transferred from a donor part to an acceptor part of the molecule upon electronic excitation.

For substituted phenols, the HOMO-LUMO gap provides insight into their bioactivity and chemical behavior. While specific values for this compound are not available in the cited literature, studies on similar molecules provide a reference for the expected range of these energies.

Table 1: Illustrative Frontier Orbital Energies and Properties for a Substituted Phenol (B47542) (Note: This table is illustrative, based on data for a related compound, to demonstrate the type of data generated from these calculations.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.9865 |

| ELUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate areas of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For a phenol derivative, this region is typically located around the oxygen atom of the hydroxyl group.

Blue regions: Indicate areas of most positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are often found around acidic hydrogen atoms, such as the one in the hydroxyl group.

Green regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, visual guide to the reactive sites of this compound. It helps in understanding intermolecular interactions and the orientation the molecule will adopt when approaching other species. For example, the MEP surface would highlight the nucleophilic character of the amino group and the phenolic oxygen, as well as the electrophilic character of the hydroxyl proton.

Analysis of Chemical Reactivity and Selectivity

Computational methods are instrumental in understanding the chemical reactivity and selectivity of this compound. The presence of multiple functional groups—an amino (-NH₂), a hydroxyl (-OH), and three methyl (-CH₃) groups—on the aromatic ring dictates its electronic and steric properties, which in turn govern its reactivity.

The amino and hydroxyl groups are strong activating groups, donating electron density to the benzene (B151609) ring and making it more susceptible to electrophilic aromatic substitution. Conversely, these groups are susceptible to oxidation. The three methyl groups are also electron-donating, further increasing the nucleophilicity of the ring. Theoretical calculations, such as Density Functional Theory (DFT), can map the electron density distribution and predict the most likely sites for electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a key computational tool for analyzing reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A small HOMO-LUMO energy gap suggests high chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the amino and hydroxyl groups, indicating these are the primary sites for electrophilic interaction.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, MEP analysis would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, identifying them as sites for electrophilic attack and hydrogen bonding. The aromatic ring would also exhibit regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would show positive potential (blue regions), indicating their role as hydrogen bond donors.

The steric hindrance from the three methyl groups, particularly the two flanking the amino group, plays a significant role in the molecule's selectivity. While the electronic effects of the activating groups direct incoming electrophiles to the ortho and para positions, the bulky methyl groups can sterically block these sites, potentially leading to substitution at less sterically hindered positions or influencing the orientation of the molecule when it interacts with other reactants or catalytic surfaces. For instance, in reactions like electrophilic chlorination, the regioselectivity would be a balance between the directing effects of the -OH and -NH₂ groups and the steric blocking by the -CH₃ groups. nsf.gov

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation of molecules like this compound. Methods such as DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to calculate vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. elixirpublishers.comnih.gov

Vibrational Frequencies: Theoretical calculations can predict the fundamental vibrational modes of the molecule. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. elixirpublishers.comnih.gov The assignments of these vibrational modes can be complex due to the coupling of various motions of the functional groups.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | O-H Stretch | Stretching |

| 3350 | N-H Asymmetric Stretch | Stretching |

| 3250 | N-H Symmetric Stretch | Stretching |

| 3050 | Aromatic C-H Stretch | Stretching |

| 2980 | CH₃ Asymmetric Stretch | Stretching |

| 2920 | CH₃ Symmetric Stretch | Stretching |

| 1620 | N-H Scissoring | Bending |

| 1590 | Aromatic C=C Stretch | Stretching |

| 1480 | C-O-H Bending | Bending |

| 1380 | C-N Stretch | Stretching |

Note: This table is illustrative and based on typical values for similar phenolic compounds. Actual values would require specific DFT calculations for this molecule.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. wsu.edu These calculations provide theoretical shielding tensors that are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). nih.gov Such predictions are valuable for confirming experimental assignments and for understanding how the electronic environment influences the chemical shift of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-OH | 4.5-5.5 | 148.0 |

| C2-NH₂ | 3.5-4.5 | 135.0 |

| C3-CH₃ | - | 125.0 |

| C4-H | 6.5-6.8 | 115.0 |

| C5-CH₃ | - | 128.0 |

| C6-CH₃ | - | 122.0 |

| C2-CH₃ | 2.1-2.3 | 17.0 |

| C4-CH₃ | 2.2-2.4 | 20.0 |

Note: This table is illustrative. Chemical shifts are highly dependent on the solvent and specific molecular conformation.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nsf.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. researchgate.net

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. nih.gov This allows for the exploration of the molecule's potential energy surface and the sampling of different conformations.

For this compound, key areas of investigation using MD simulations would include:

Conformational Analysis: Studying the rotation around the C-O and C-N bonds, as well as the orientation of the methyl groups. This can reveal the most stable conformations and the energy barriers between them.

Solvation Effects: Simulating the molecule in different solvents (e.g., water, methanol) to understand how solvent molecules arrange around the solute and how hydrogen bonding networks are formed. This is crucial for predicting solubility and partitioning behavior.

Intermolecular Interactions: Analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between multiple this compound molecules or with other chemical species in a mixture.

The results from MD simulations can be used to calculate various properties, including radial distribution functions to understand solvation shells, and time correlation functions to study dynamic processes.

Molecular Level Interactions with Biomolecular Targets (e.g., Enzyme and Receptor Binding Mechanisms)

Understanding the interactions of small molecules like this compound with biological targets such as enzymes and receptors is a cornerstone of drug discovery and toxicology. Molecular docking is a primary computational tool used for this purpose. bohrium.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity.

For this compound, a docking study would involve:

Target Selection: Identifying a relevant protein target.

Binding Site Identification: Locating the active site or an allosteric binding pocket on the protein.

Docking Simulation: Using software like AutoDock or GROMACS to place the this compound molecule into the binding site in various orientations and conformations. nih.govbohrium.com

Scoring and Analysis: Ranking the resulting poses based on their predicted binding energy. The best-ranked poses are then analyzed to understand the specific molecular interactions that stabilize the complex.

The key interactions between this compound and a biomolecular target would likely involve:

Hydrogen Bonds: The -OH and -NH₂ groups are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the binding pocket.

Hydrophobic Interactions: The methyl groups and the benzene ring can form favorable van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine).

Pi-Stacking: The aromatic ring can engage in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. acs.org

These computational predictions can guide the design of more potent and selective analogs and provide hypotheses about the molecule's biological activity that can be tested experimentally.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| Methanol |

| Water |

| Serine |

| Threonine |

| Aspartate |

| Glutamate |

| Leucine |

| Isoleucine |

| Valine |

| Phenylalanine |

| Tyrosine |

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Multi-step Organic Synthesis

3-Amino-2,4,6-trimethyl-phenol serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring both an amino and a hydroxyl group on a trimethyl-substituted benzene (B151609) ring, allows for a variety of chemical modifications. These reactive sites are crucial for constructing larger, more intricate molecular architectures. The amino group can undergo reactions such as acylation, as demonstrated by the formation of N-(3-Amino-2,4,6-trimethyl-phenyl)-acetamide. scbt.com

The strategic placement of the methyl groups on the aromatic ring influences the regioselectivity of subsequent reactions, making it a useful starting material for producing specific isomers of substituted phenols. googleapis.com For instance, it is a key precursor in the synthesis of certain substituted 2-aminophenols, which are valuable in various chemical industries. googleapis.com The synthesis of these derivatives often involves multi-step processes where the initial structure of this compound dictates the final product's stereochemistry and functional group arrangement.

Catalytic Roles in Chemical Transformations

The unique electronic and structural properties of this compound and its derivatives enable their use in various catalytic applications, from environmental remediation to polymer synthesis.

Redox Mediators and Catalytic Reduction Processes for Pollutants

Phenolic compounds, in general, are recognized for their potential in catalytic processes. While direct studies on this compound as a redox mediator are not extensively documented, the broader class of aminophenols is known to participate in redox reactions. For example, related compounds are used in the catalytic reduction of environmental pollutants like nitrophenols into less harmful aminophenols. semanticscholar.orgrsc.org This process is significant for wastewater treatment. The amino and hydroxyl groups can facilitate electron transfer, a key step in the catalytic cycle of reducing pollutants. The presence of methyl groups can enhance the electron-donating properties of the ring, potentially influencing the redox potential of the molecule.

Furthermore, some fungal metabolites and lignin (B12514952) derivatives, including 2,4,6-trimethyl phenol (B47542), can act as natural mediators for laccase, an enzyme used in bioremediation to degrade pollutants like polycyclic aromatic hydrocarbons. mdpi.comencyclopedia.pub This suggests a potential avenue for the application of this compound in enzyme-mediated catalytic systems.

Potential as a Component in Polymerization Catalysis

In the field of polymer chemistry, phenols and their derivatives can influence polymerization reactions. For example, 2,4,6-trimethylphenol (B147578) (2,4,6-TMP), a closely related compound, has been shown to affect the synthesis and properties of poly(phenylene oxide) (PPO), a high-performance thermoplastic. vot.pl When used in solution polymerization, 2,4,6-TMP can act as a chain transfer agent, leading to a decrease in the molecular weight of the resulting polymer. vot.pl This modulating effect is crucial for controlling the properties of the final polymer product.

Given the structural similarity, this compound could potentially be explored for similar roles in polymerization catalysis, where the amino group could introduce additional functionalities or interactions within the catalytic system. Copper-catalyzed oxidative coupling is a known method for polymerizing phenols, and the specific substituents on the phenol ring play a critical role in the outcome of the reaction. oup.com

Precursor for Advanced Functional Materials and Derivatives

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of functional materials and derivatives with specialized properties.

The presence of both an amino and a hydroxyl group allows for the creation of diverse derivatives. For example, the amino group can be diazotized and replaced with other functional groups, or it can be used to form Schiff bases and other nitrogen-containing heterocycles. The hydroxyl group can be etherified or esterified to introduce different functionalities. These modifications can lead to the development of novel compounds with applications in areas such as dyes, pharmaceuticals, and materials science. googleapis.com

For example, substituted aminophenols are used as couplers in oxidative hair dyeing formulations, where they react with a primary intermediate in the presence of an oxidizing agent to form colored molecules. googleapis.com The specific substituents on the phenol ring influence the final color and properties of the dye.

Environmental Chemistry and Transformation Pathways of Aminotrimethylphenols

Photochemical Degradation in Aqueous Systems

The photochemical degradation of 3-Amino-2,4,6-trimethylphenol in aqueous environments is a complex process driven by reactions with various photochemically produced reactive intermediates (PPRIs). These reactions are crucial in determining the persistence and transformation of this compound in sunlit surface waters.

Reactions with Triplet-State Dissolved Organic Matter (³DOM*)

Excited triplet states of chromophoric dissolved organic matter (³DOM) are significant reactants in the photochemical transformation of phenolic compounds. rsc.org 3-Amino-2,4,6-trimethylphenol, an electron-rich phenol (B47542), is known to react selectively with ³DOM. mtu.edu The reaction involves the oxidation of the phenol by ³DOM*, leading to the formation of phenoxyl radicals. uconn.edu

The reactivity of ³DOM* with phenols is influenced by the properties of the dissolved organic matter itself. Studies have shown that ³DOM* exhibits a selectivity towards phenols that is comparable to model triplet sensitizers like 3-methoxyacetophenone. uconn.edu The quenching rate constants of ³DOM* with 2,4,6-trimethylphenol (B147578) (TMP), a related compound, have been determined to be in the range of approximately 5–12 × 10⁸ M⁻¹ s⁻¹. acs.org This reactivity highlights the role of ³DOM* as a primary sink for aminotrimethylphenols in natural waters.

Table 1: Quenching Rate Constants of ³DOM* with 2,4,6-trimethylphenol (TMP)

| DOM Sample | Quenching Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Various DOM Isolates | ~5–12 × 10⁸ | acs.org |

| Average | 8 × 10⁸ | acs.org |

Hydroxyl Radical-Induced Transformations and Product Formation

Hydroxyl radicals (•OH) are highly reactive species that can induce the transformation of organic compounds in aquatic systems. nih.gov While direct studies on the reaction of hydroxyl radicals with 3-Amino-2,4,6-trimethylphenol are limited, the formation of highly oxidized products from the reaction of •OH with other aromatic compounds has been well-documented. nih.gov In the presence of dissolved organic matter and hydrogen peroxide, the formation of hydroxyl radicals can be enhanced through reactions involving ketyl radicals, which are formed from the reaction between excited triplet states and phenols like 2,4,6-trimethylphenol. acs.org This indirect pathway suggests that hydroxyl radical-induced transformations could play a role in the degradation of aminotrimethylphenols.

Abiotic Degradation Mechanisms

Apart from photochemical processes, abiotic degradation mechanisms also contribute to the transformation of aminotrimethylphenols in the environment.

Oxidation by Metal Aquacomplexes (e.g., Fe(III))

Iron(III) aquacomplexes have been shown to efficiently oxidize 2,4,6-trimethylphenol. rsc.org The reaction leads to the formation of specific degradation products, namely 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org The oxidation process is directly related to the concentration of the monomeric Fe(III) species, {Fe(H₂O)₅(OH)}²⁺, and is accompanied by the reduction of Fe(III) to Fe(II). rsc.org This indicates that in iron-rich environments, the oxidation by Fe(III) aquacomplexes can be a significant abiotic degradation pathway for aminotrimethylphenols.

Table 2: Degradation Products of 2,4,6-trimethylphenol Oxidation by Fe(III) Aquacomplexes

| Product Name | Abbreviation | Reference |

|---|---|---|

| 2,6-dimethyl-4-(hydroxymethyl)phenol | P1 | rsc.org |

| 3,5-dimethyl-4-hydroxybenzaldehyde | P2 | rsc.org |

Sorption and Removal Studies from Environmental Matrices

The removal of aminotrimethylphenols from aqueous solutions through sorption has been investigated using various adsorbent materials. Polymeric adsorbents based on styrene-divinylbenzene functionalized with aminophosphonic groups have shown effectiveness in removing 2,4,6-trimethylphenol. bch.ro The adsorption capacity is influenced by the specific functional groups on the polymer and the properties of the adsorbent.

In one study, a macroreticular copolymer containing aminopropylphosphonic acid groups exhibited an adsorption capacity of 0.257 mmoles of 2,4,6-trimethylphenol per gram of adsorbent. bch.ro The recovery of 2,4,6-trimethylphenol using different functionalized polymeric adsorbents ranged from 55.53% to 68.60%. bch.ro These findings suggest that adsorption onto functionalized polymers can be a viable method for the removal of aminotrimethylphenols from contaminated water.

Table 3: Adsorption of 2,4,6-trimethylphenol on Functionalized Polymeric Adsorbents

| Adsorbent Type | Adsorption Capacity (mmoles/g) | Recovery Degree (%) | Reference |

|---|---|---|---|

| Styrene-15%divinylbenzene with aminopropylphosphonic acid | 0.257 | 68.60 | bch.ro |

| Gel-type with aminobenzylphosphonic acid groups | - | 55.53 | bch.ro |

| Gel-type with aminopropylphosphonic acid groups | - | 63.00 | bch.ro |

| Macroreticular with aminobenzylphosphonic acid groups | - | 65.23 | bch.ro |

Conclusion and Future Directions in 3 Amino 2,4,6 Trimethyl Phenol Research

Synthesis of Current Academic Understanding and Knowledge Gaps

The current body of academic and patent literature indicates that 3-Amino-2,4,6-trimethyl-phenol is primarily recognized as a chemical intermediate or a building block in organic synthesis. Its structural features, comprising a phenol (B47542) ring with amino and multiple methyl substituents, suggest its utility in the synthesis of more complex molecules. Research on closely related compounds, such as other aminophenol isomers, has shown applications in areas like oxidative hair coloring agents and as precursors for specialized polymers and catalysts. For instance, derivatives of aminophenols are used in hair dyes due to their ability to form colored compounds through oxidative coupling. europa.eugoogleapis.com

However, there is a notable scarcity of dedicated research focusing specifically on this compound. Much of the available information is tangential, referencing its isomers like 2,4,6-trimethylphenol (B147578) or other substituted aminophenols. wikipedia.orgmedchemexpress.comresearchgate.netdb-thueringen.de This points to a significant knowledge gap in the scientific community regarding its specific chemical, physical, and biological properties. There is limited published data on its detailed reaction kinetics, spectroscopic characterization, and toxicological profile compared to its better-studied isomers. While it is used as a building block, the full extent of its reactivity and the unique properties imparted by its specific substitution pattern remain largely unexplored.

Emerging Research Opportunities and Challenges

The existing knowledge gaps present numerous opportunities for future research. A primary area of opportunity lies in the systematic investigation of its potential applications by drawing parallels from its isomers.

Emerging Research Opportunities: